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molecular formula C6H9ClO2 B104702 Cyclopentyl chloroformate CAS No. 50715-28-1

Cyclopentyl chloroformate

Cat. No. B104702
M. Wt: 148.59 g/mol
InChI Key: ZFQCRLNKHHXELH-UHFFFAOYSA-N
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Patent
US06020371

Procedure details

Cyclopentanol (0.431 mL, 4.75 mmol, 17.4 equiv) was dissolved in dry CH2Cl2 (25 mL). Triethylamine (0.662 mL, 4.75 mmol, 17.4 equiv) and triphosgene (0.507 g, 1.71 mmol, 6.26 equiv) were added sequentially. The reaction solution was stirred 2.5 hours to provide a stock solution of cyclopentyl chloroformate (0.19 M). A portion of this solution (2.87 mL, 0.545 mmol, 2 equiv) was added to a solution of crude ethyl-3-[H2N-L-ValΨ[COCH2 ]-L-(p-F)Phe-L-(Tr-Gln)]-E-propenoate.circle-solid.HCl (from above) and 4-methylmorpholine (0.120 mL, 1.09 mmol, 4 equiv) in dry CH2Cl2 (4 mL). The reaction mixture was stirred for 1.75 hours, then poured into water (30 mL), and extracted with CH2Cl2 (3×30 mL). The combined organic phases were dried over Na2SO4, concentrated, and the residue was chromatographed on silica gel (gradient elution 40→50% EtOAc in hexanes) to afford ethyl-3-[CyPentylOCO-L-ValΨ[COCH2 ]-L-(p-F)Phe-L-(Tr-Gln)]-E-propenoate (0.077 g, 35%) as a colorless glass: 1H NMR (CDCl3) δ 0.68 (d, 3H, J=6.8), 0.93 (d, 3H, J=6.8), 1.29 (t, 3H, J=7.2), 1.50-1.86 (m, 10H), 1.93-2.04 (m, 2H), 2.29-2.38 (m, 2H), 2.52 (d, 1H, J=15.9), 2.64 (dd, 1H, J=12.1, 5.6), 2.73-2.90 (m, 2H), 2.99 (dd, 1H, J=17.0, 9.8), 4.10-4.22 (m, 3H), 4.40-4.51 (m, 1H), 4.92 (d, 1H, J=8.1), 4.95-5.03 (m, 1H), 5.38 (d, 1H, J=15.9), 6.06 (d, 1H, J=8.4), 6.60 (dd, 1H, J=15.9, 4.8), 6.92-7.00 (m, 2H), 7.04-7.11 (m, 2H), 7.16-7.32 (m, 15H).
Quantity
0.431 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.662 mL
Type
reactant
Reaction Step Two
Quantity
0.507 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[Cl:14][C:15](Cl)([O:17]C(=O)OC(Cl)(Cl)Cl)Cl>C(Cl)Cl>[Cl:14][C:15]([O:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:17]

Inputs

Step One
Name
Quantity
0.431 mL
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.662 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.507 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC(=O)OC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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